molecular formula C12H14O3 B1332819 4-Pent-4-enoxybenzoic acid CAS No. 14142-82-6

4-Pent-4-enoxybenzoic acid

Cat. No. B1332819
Key on ui cas rn: 14142-82-6
M. Wt: 206.24 g/mol
InChI Key: RQQKUZDJSZVTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230123B2

Procedure details

2 g of sodium hydroxide, 15 ml of distilled water, 7.6 g of methyl 4-hydroxybenzoate, 0.16 g of tetrabutylammonium bromide and 5.92 ml of 5-bromopent-1-ene are successively placed in a reactor. Vigorous stirring is maintained at ambient temperature for 12 hours. After having added 30 ml of a 2.5M sodium hydroxide solution, the reaction medium is heated at 60–80° C. for 90 minutes. It is subsequently diluted with 120 ml of distilled water and extracted with two times 50 ml of diethylether. The aqueous phase is acidified with 10 ml of concentrated hydrochloric acid in order to make possible the precipitation of the acid. After filtration, washing with distilled water and then drying in a desiccator over P2O5, the acid is obtained with a yield of 93%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.92 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[CH:6][CH:5]=1.Br[CH2:15][CH2:16][CH2:17][CH:18]=[CH2:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:19]([O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)[CH2:18][CH2:17][CH:16]=[CH2:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.6 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
5.92 mL
Type
reactant
Smiles
BrCCCC=C
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is heated at 60–80° C. for 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with two times 50 ml of diethylether
CUSTOM
Type
CUSTOM
Details
the precipitation of the acid
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying in a desiccator over P2O5
CUSTOM
Type
CUSTOM
Details
the acid is obtained with a yield of 93%

Outcomes

Product
Name
Type
Smiles
C(CCC=C)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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